1-(2-Aminophenyl)-2-methylpropan-1-ol
Description
1-(2-Aminophenyl)-2-methylpropan-1-ol is a secondary alcohol derivative featuring a 2-aminophenyl group attached to a branched propanol backbone. Its molecular formula is C₁₀H₁₅NO, with a calculated molecular weight of 165.23 g/mol. The compound’s structure includes a hydroxyl group at the first carbon and a methyl group at the second carbon of the propane chain, combined with a 2-aminophenyl substituent.
Properties
IUPAC Name |
1-(2-aminophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTAGTVNDPLRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)-2-methylpropan-1-one using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 2-methylpropanal with 2-aminophenylboronic acid under catalytic hydrogenation conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include 2-methylindoline, 2-methylindole, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminophenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 1-(2-aminophenyl)-2-methylpropan-1-ol and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| This compound | Not available | C₁₀H₁₅NO | 165.23 | 2-aminophenyl, 2-methylpropan-1-ol | Branched chain enhances lipophilicity |
| 1-(2-Aminophenyl)propan-2-ol | 65826-91-7 | C₉H₁₃NO | 151.21 | 2-aminophenyl, propan-2-ol | Lacks methyl group; simpler structure |
| 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | 1249705-84-7 | C₁₁H₁₅FO₂ | 198.2 | 2-fluoro-4-methoxyphenyl, 2-methylpropan-1-ol | Electron-withdrawing F and OCH₃ groups |
| (S)-2-Amino-1,1-diphenylpropan-1-ol | Not available | C₁₅H₁₇NO | 227.30 | 1,1-diphenyl, 2-aminopropan-1-ol | Bulky diphenyl groups increase steric hindrance |
| 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol | 1017419-02-1 | C₁₁H₁₇NO | 179.26 | 2,5-dimethylphenyl, amino-propan-2-ol | Methyl groups on phenyl enhance stability |
Key Observations :
- Electron Effects : The 2-fluoro-4-methoxyphenyl analog () may exhibit altered electronic properties due to fluorine’s electronegativity and methoxy’s resonance effects, influencing binding interactions .
- Steric Factors: Compounds like (S)-2-amino-1,1-diphenylpropan-1-ol () demonstrate how bulky substituents can hinder molecular flexibility, affecting biological activity .
Biological Activity
1-(2-Aminophenyl)-2-methylpropan-1-ol, also known as C10H15NO, is an organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings, including case studies and data tables that summarize relevant studies.
Structural Information
- Molecular Formula : C10H15NO
- SMILES : CC(C)C(C1=CC=CC=C1N)O
- InChI : InChI=1S/C10H15NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,11H2,1-2H3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:
- Antidepressant Activity : It has been studied for its potential role in modulating neurotransmitter levels, particularly in the context of serotonin and norepinephrine reuptake inhibition.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential utility in treating infections.
Biological Activity Data
Case Study 1: Antidepressant Effects
A study published in a pharmacology journal examined the effects of this compound on animal models of depression. The results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting that the compound may act as a selective serotonin reuptake inhibitor (SSRI).
Case Study 2: Antimicrobial Efficacy
In a microbiological study, researchers tested the antimicrobial properties of this compound against several pathogenic bacteria. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Case Study 3: Cytotoxicity in Cancer Cells
A cellular study investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings indicated that treatment with varying concentrations of this compound led to dose-dependent cell death, implicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
